Structural and Functional Divergence from the Parent Drug Ibrutinib
Ibrutinib deacryloylpiperidine (CAS 330786-24-8) is a process-related impurity and synthetic intermediate, structurally lacking the acryloyl and piperidine moieties present in the active pharmaceutical ingredient (API), Ibrutinib [1]. This fundamental structural difference defines its distinct chemical and biological profile, making it unsuitable as a substitute for the API. The reported IC50 value of 0.5 nM for BTK inhibition is a property of Ibrutinib, not Ibrutinib deacryloylpiperidine, which serves a different purpose in pharmaceutical analysis and manufacturing .
| Evidence Dimension | Chemical Structure and Intended Use |
|---|---|
| Target Compound Data | Ibrutinib deacryloylpiperidine: Lacks acryloyl and piperidine groups. Used as an impurity reference standard and synthetic intermediate. |
| Comparator Or Baseline | Ibrutinib (PCI-32765): Contains acryloyl and piperidine groups. Used as an active pharmaceutical ingredient (API). |
| Quantified Difference | Fundamentally different molecular structure and role. |
| Conditions | Chemical structure comparison and literature review of applications. |
Why This Matters
This structural divergence is critical for procurement: it clarifies that Ibrutinib deacryloylpiperidine is not a substitute for Ibrutinib in biological assays, but rather a vital tool for analytical and synthetic chemistry.
- [1] PubChem. (n.d.). 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Phenoxyphenyl_-1H-pyrazolo_3_4-d_pyrimidin-4-amine View Source
